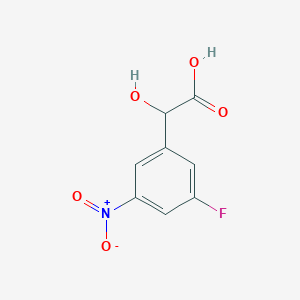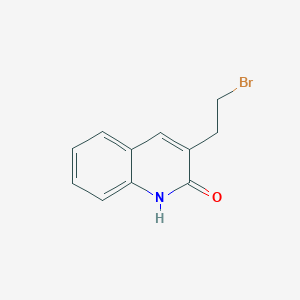
3-(3,5-Di-tert-butylphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Di-tert-butylphenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-di-tert-butylphenyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method involves the use of light to drive the cycloaddition, forming the azetidine ring.
Industrial Production Methods
While specific industrial production methods for 3-(3,5-Di-tert-butylphenyl)azetidine are not well-documented, the general approach involves the use of high-yield synthetic routes that can be scaled up. These methods often employ catalysts and optimized reaction conditions to ensure efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Di-tert-butylphenyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(3,5-Di-tert-butylphenyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3,5-Di-tert-butylphenyl)azetidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the tert-butyl groups can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more strained and reactive compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings that are less strained and have different reactivity profiles.
Uniqueness
3-(3,5-Di-tert-butylphenyl)azetidine is unique due to the presence of the 3,5-di-tert-butylphenyl group, which imparts significant steric hindrance and electronic effects. This makes it distinct from other azetidines and related compounds, influencing its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C17H27N |
|---|---|
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
3-(3,5-ditert-butylphenyl)azetidine |
InChI |
InChI=1S/C17H27N/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3 |
Clave InChI |
VGWUHGRPDJVGID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)




![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)






